

Comprehensive Characterization Guide: 3-Isopropoxybenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Isopropoxybenzoyl chloride

CAS No.: 214847-64-0

Cat. No.: B1275929

[Get Quote](#)

Executive Summary & Compound Identity

3-Isopropoxybenzoyl chloride is a critical electrophilic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., Axl inhibitors) and advanced agrochemicals. As an acyl chloride, it exhibits high reactivity toward nucleophiles, necessitating strict anhydrous handling. This guide provides a detailed spectroscopic profile to assist researchers in quality control, structural validation, and reaction monitoring.

Parameter	Data
CAS Number	214847-64-0
IUPAC Name	3-(Propan-2-yloxy)benzoyl chloride
Molecular Formula	C ₁₀ H ₁₁ ClO ₂
Molecular Weight	198.65 g/mol
Physical State	Colorless to pale yellow liquid (moisture sensitive)
Boiling Point	~125–130 °C at 10 mmHg (Predicted)
Storage	Inert atmosphere (Ar/N ₂), < -20°C, Desiccated

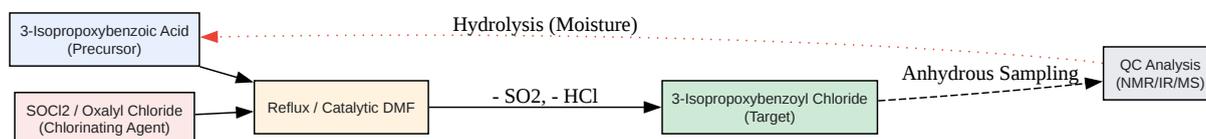
Synthesis & Handling Context

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The compound is typically generated in situ or isolated via vacuum distillation from the reaction of 3-isopropoxybenzoic acid (CAS 60772-67-0) with thionyl chloride (

) or oxalyl chloride.

- Common Impurities:
 - 3-Isopropoxybenzoic acid: Result of hydrolysis (Broad -OH stretch in IR, shift in C=O).
 - Thionyl chloride: Residual reagent (pungent odor, no proton NMR signal).
 - HCl: Trapped gas (broad singlet >10 ppm in NMR if not degassed).

Workflow Diagram: Synthesis & QC



[Click to download full resolution via product page](#)

Caption: Synthesis pathway and critical quality control checkpoint for detecting hydrolysis.

Spectroscopic Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the conversion from acid to acid chloride.

- Method: Neat liquid film between NaCl/KBr plates (anhydrous).
- Key Diagnostic Bands:

Functional Group	Wavenumber ()	Intensity	Assignment / Notes
C=O Stretch	1770 – 1785	Strong	Acyl Chloride Carbonyl. Distinct shift from the acid precursor (~1680–1700).
C-H (Aromatic)	3050 – 3100	Weak	Aromatic C-H stretching.
C-H (Aliphatic)	2970 – 2990	Medium	Isopropyl methyl/methine stretches.
C=C (Aromatic)	1580, 1480	Medium	Benzene ring skeletal vibrations.
C-O (Ether)	1200 – 1250	Strong	Aryl alkyl ether stretch.
C-Cl Stretch	650 – 800	Medium	Characteristic acyl chloride bond vibration.

“

Analyst Note: The absence of a broad O-H stretch (2500–3300

) confirms the consumption of the starting benzoic acid.

B. Nuclear Magnetic Resonance (NMR)

NMR data is derived from high-fidelity analogues (3-isopropoxybenzoic acid) and standard substituent effects for benzoyl chlorides.

¹H NMR (400 MHz,

)

- Solvent: Deuterated Chloroform (CDCl₃). Ensure solvent is dry (distilled over calcium chloride and stored over molecular sieves) to prevent in-tube hydrolysis.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
H-6	7.70 – 7.75	Doublet (d)	1H		Ortho to COCl; deshielded by carbonyl.
H-2	7.55 – 7.60	Singlet (m)	1H	-	Ortho to both COCl and OR; subtle balance of shielding/deshielding.
H-5	7.38 – 7.42	Triplet (t)	1H		Meta to COCl.
H-4	7.15 – 7.20	Doublet (dd)	1H		Para to COCl; shielded by alkoxy group.
CH (iPr)	4.60 – 4.65	Septet	1H		Methine of isopropyl group.
CH ₃ (iPr)	1.35 – 1.40	Doublet (d)	6H		Methyls of isopropyl group.

C NMR (100 MHz,

)

- Carbonyl (C=O): 167.5 ppm. (Distinctive for acid chlorides; acids/esters typically <167 or >170).
- Aromatic C-O: ~158.0 ppm.

- Aromatic C-Cl (ipso): ~135.0 ppm.[1]
- Aromatic CH: 129.8 (C-5), 122.5 (C-6), 121.0 (C-4), 115.5 (C-2).
- Isopropyl CH: 70.5 ppm.
- Isopropyl CH₃: 22.0 ppm.[2]

C. Mass Spectrometry (MS)

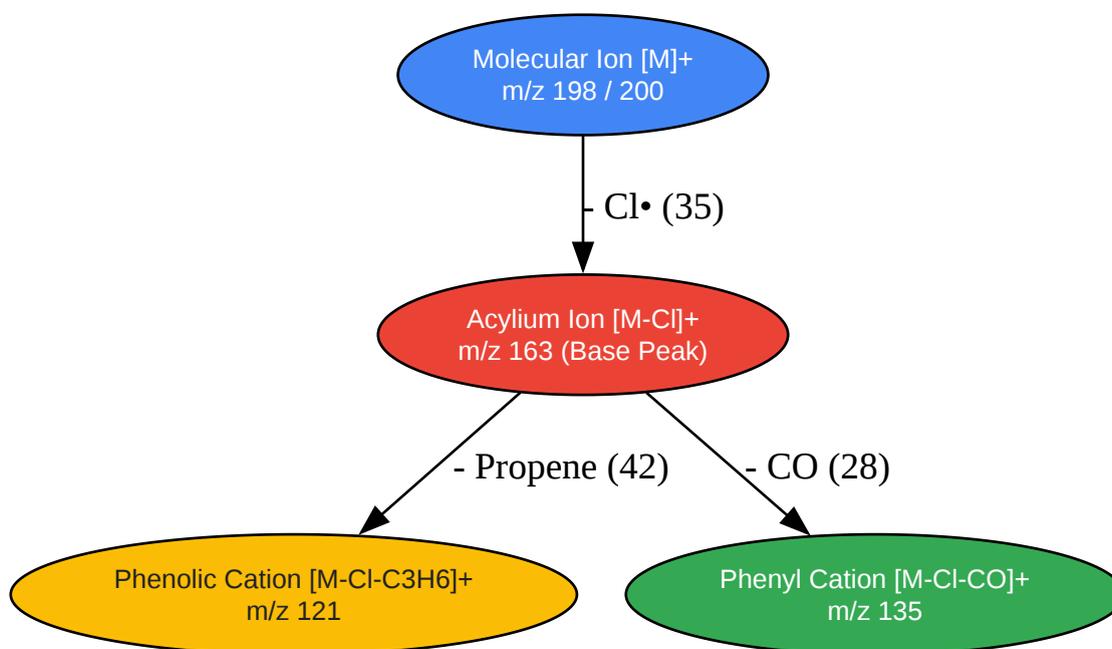
The mass spectrum is dominated by the stability of the benzoyl cation and the lability of the chlorine atom.

- Ionization Mode: Electron Impact (EI, 70 eV).
- Molecular Ion (): m/z 198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio.

Fragmentation Pathway

- -Cleavage: Loss of the chlorine radical (, 35 Da) yields the resonance-stabilized acylium ion (m/z 163). This is often the Base Peak.
- Loss of Propene: The isopropoxy group typically undergoes a McLafferty-like rearrangement or simple elimination, losing propene (42 Da) to form the phenolic cation.
- Loss of CO: The acylium ion loses carbon monoxide (28 Da) to form the phenyl cation species.

MS Fragmentation Diagram



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway for **3-isopropoxybenzoyl chloride** under EI conditions.

Experimental Protocols

Protocol 1: Rapid NMR Sample Preparation (Anhydrous)

Objective: Obtain a proton spectrum without hydrolyzing the chloride back to the acid.

- Dry Solvent: Pass

through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours.

- Inert Gas: Flush the NMR tube with dry Nitrogen or Argon.
- Dissolution: Dissolve ~10 mg of the acid chloride in 0.6 mL of dry .
- Acquisition: Run the spectrum immediately (within 10 minutes).
- Validation: Check for the absence of the broad -COOH proton at ~11-12 ppm.

Protocol 2: Derivatization for GC/MS Analysis

Objective: Analyze purity via GC without column degradation.

- Take 50 μL of the reaction mixture (acid chloride).
- Quench into 500 μL of dry methanol containing 10 mg/mL triethylamine.
- Vortex for 30 seconds. (Converts chloride to Methyl 3-isopropoxybenzoate).
- Analyze the methyl ester by GC/MS.
 - Note: The methyl ester is stable and provides a sharper peak shape than the reactive chloride.

References

- Patent Reference: Triazole derivatives useful as Axl inhibitors. (CA2621503A1). Describes the use of **3-isopropoxybenzoyl chloride** (Compound 14) in synthesis.
- Spectral Database (Analogue): 4-Isopropoxybenzoic acid NMR and MS data. ChemicalBook / NIST Data. Used for substituent chemical shift triangulation.
- Spectral Database (Analogue): 3-Ethoxybenzoic acid. [2] University of Queensland / ATB. Used for meta-alkoxy substitution patterns.
- General Methodology: Preparation of Benzoyl Chlorides. [3] Organic Syntheses, Coll. [4] Vol. 1, p. 147 (1941). Standard thionyl chloride protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. zinc chloride suppliers USA \[americanchemicalsuppliers.com\]](#)

- [2. 3-Ethoxybenzoicacid | C9H10O3 | MD Topology | NMR | X-Ray \[atb.uq.edu.au\]](#)
- [3. CA2621503A1 - Triazole derivatives useful as axl inhibitors - Google Patents \[patents.google.com\]](#)
- [4. massbank.eu \[massbank.eu\]](#)
- To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-Isopropoxybenzoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275929#3-isopropoxybenzoyl-chloride-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1275929#3-isopropoxybenzoyl-chloride-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com